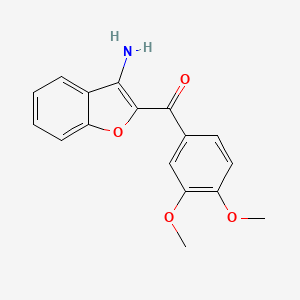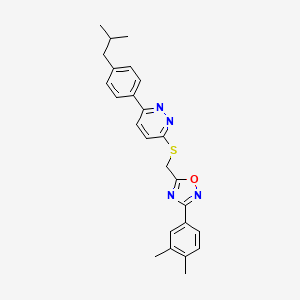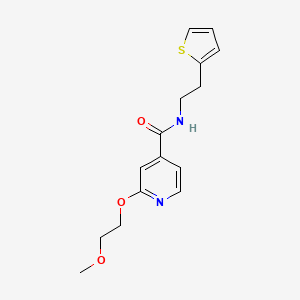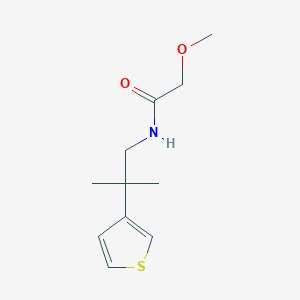
(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone” is a chemical compound with the CAS Number: 733790-97-1 . It has a molecular weight of 297.31 and its linear formula is C17H15NO4 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a phenyl ring via a methanone group . The benzofuran ring has an amino group at the 3rd position, and the phenyl ring has two methoxy groups at the 3rd and 4th positions .
Physical And Chemical Properties Analysis
This compound has a flash point of 264.6°C and a boiling point of 513.9±50.0°C at 760 mmHg . It is a solid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
- Novel Transformations and Synthesis : The compound has been involved in novel transformations, such as CAN-mediated oxidations leading to xanthones and related products, showcasing its utility in organic synthesis and the development of complex molecules from simpler precursors (Johnson et al., 2010).
- Electrochemical Synthesis : It serves as a starting material in electrochemical syntheses, exemplified by the production of novel 8-amino-1,4-benzoxazine derivatives, indicating its role in facilitating green chemistry approaches (Largeron & Fleury, 1998).
- Ligands for β-Amyloid Plaques : Benzofuran derivatives, including compounds related to (3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone, have been synthesized and evaluated as ligands for β-amyloid plaques, suggesting applications in Alzheimer's disease research (Cui et al., 2011).
Biological and Medicinal Chemistry Applications
- Adenosine Receptor Antagonists : Methoxy substituted benzofuran derivatives have been synthesized and evaluated for their affinity towards adenosine A1 and A2A receptors, indicating the potential for developing novel neurological disorder treatments (Janse van Rensburg et al., 2019).
- Antiproliferative Effects and MDR Reversal : Certain benzofuran-2-yl(phenyl)methanone derivatives have shown antiproliferative activity and the ability to reverse multidrug resistance in cancer cell lines, highlighting their potential in cancer therapy (Parekh et al., 2011).
- Antimicrobial Activity : New benzofuran derivatives have been synthesized and evaluated for antimicrobial activity, suggesting their use in developing new antimicrobial agents (Kenchappa et al., 2016).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-13-8-7-10(9-14(13)21-2)16(19)17-15(18)11-5-3-4-6-12(11)22-17/h3-9H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSIFOMCTCZFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxybenzyl)-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696503.png)

![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2696510.png)
![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)
![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)
![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2696519.png)



![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)